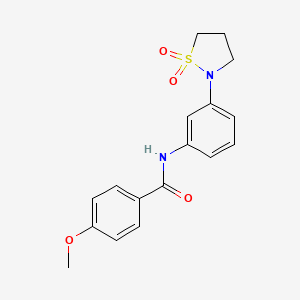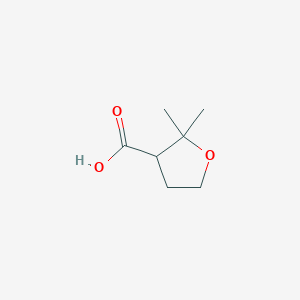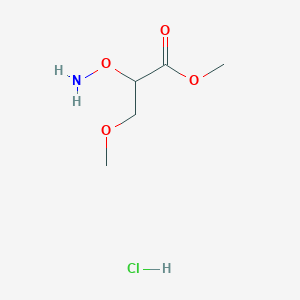
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information on its synthesis or isolation, as well as its uses .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and conditions required, and any purification steps .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Bioinformatic Characterization for Brain Disorders
Research focuses on synthesizing new Schiff bases, including derivatives like (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide, targeting treatments for neurodegenerative diseases such as Alzheimer’s disease. The synthesis utilizes microwave irradiation for condensing propanehydrazide with aromatic aldehydes. Spectral characterization confirms their structures, and bioinformatics tools predict their drug-likeness and potential as neuropsychiatric drugs. This approach aims at discovering compounds with a high potential for neurodegenerative disorder treatments (Avram et al., 2021).
Microwave-assisted Synthesis of Heterocycles
The study explores the microwave-assisted synthesis of various heterocycles, including those similar to this compound. This methodology facilitates the creation of trifluoromethyl derivatives and other compounds incorporating the difluoromethoxy group, showcasing the versatility and efficiency of microwave irradiation in organic synthesis (Shaaban, 2008).
Antidepressant-like Activity
Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, structurally related to this compound, indicates potential antidepressant-like activity. By inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, these compounds propose a dual mechanism for enhancing serotoninergic neurotransmission, offering a foundation for the development of more efficacious antidepressants (Martínez-Esparza et al., 2001).
Wittig Reaction for Stereoselective Synthesis
The Wittig reaction has been employed to synthesize (E)- and (Z)-isomers of 1-benzhydryl-4-cinnamylpiperazines, compounds related to this compound. This method highlights the control over stereochemistry in synthesizing piperazine derivatives, crucial for developing substances with specific biological activities (Shivprakash & Reddy, 2014).
Light Induced E-Z Isomerization in Organogels
A study on organogels containing compounds structurally similar to this compound showed that light irradiation can induce E-Z isomerization across the C=N bond. This property is crucial for designing light-responsive materials with potential applications in drug delivery and materials science (Mondal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N4O2/c29-28(30)36-25-14-8-7-13-24(25)21-31-32-26(35)15-16-33-17-19-34(20-18-33)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,27-28H,15-20H2,(H,32,35)/b31-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREDHTRADGTWNB-NJZRLIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
![2-(furan-3-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2970630.png)
![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)

![2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide](/img/structure/B2970634.png)
![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2970638.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)


